N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine
Description
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine is a structurally complex benzylamine derivative characterized by:
- A 4-methylbenzyl ether group (-OCH₂C₆H₄CH₃) at the 2-position of the benzene ring, contributing to steric bulk and metabolic stability.
- A sec-butylamine chain (2-butanamine) linked to the benzyl group, which may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C19H23Cl2NO |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[[3,5-dichloro-2-[(4-methylphenyl)methoxy]phenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C19H23Cl2NO/c1-4-14(3)22-11-16-9-17(20)10-18(21)19(16)23-12-15-7-5-13(2)6-8-15/h5-10,14,22H,4,11-12H2,1-3H3 |
InChI Key |
ZWPHIZSVAVKZLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination with 2-butanamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine can be contextualized against the following analogs:
N-(4-Chlorobenzyl)butan-2-amine (CAS: 46234-40-6)
- Structure : Features a 4-chlorobenzyl group directly attached to the 2-butanamine chain, lacking the dichloro and ether-linked 4-methylbenzyl substituents .
- Key Differences :
- The absence of 3,5-dichloro substitution reduces steric hindrance and lipophilicity compared to the target compound.
- The simpler benzyl group (vs. ether-linked 4-methylbenzyl) may decrease metabolic stability due to susceptibility to oxidative cleavage.
- Synthetic Relevance : This analog highlights the impact of halogen positioning on molecular properties. Its synthesis likely involves straightforward alkylation, whereas the target compound may require multi-step functionalization.
S-(4-Methylbenzyl)-L-cysteine (MbzlC)
- Structure : Contains a 4-methylbenzyl thioether attached to L-cysteine .
- Key Differences: The thioether linkage (C-S-C) in MbzlC contrasts with the ether linkage (C-O-C) in the target compound, affecting electronic distribution and oxidation resistance. The amino acid backbone of MbzlC introduces polarity and zwitterionic character, unlike the hydrophobic sec-butylamine chain in the target compound.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines
- Structure : 1,3,5-Oxadiazine derivatives with a 4-chlorophenyl group and trichloromethyl substituent .
- Key Differences: The heterocyclic oxadiazine core introduces distinct electronic and steric properties compared to the benzylamine scaffold.
- Synthetic Context: emphasizes dehydrosulfurization methods (e.g., DCC or I₂/Et₃N) for oxadiazine synthesis.
Structural and Functional Analysis Table
Biological Activity
N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine is a compound of interest due to its potential biological activity. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound can be represented by the molecular formula , indicating the presence of two chlorine atoms and a butanamine functional group. Its structure features a dichloro-substituted aromatic ring connected to a butanamine moiety through an ether linkage with a 4-methylbenzyl group.
Structural Characteristics
- Molecular Weight : 303.19 g/mol
- Melting Point : Data on melting point is not widely available, but similar compounds in this class typically exhibit moderate melting points.
- Solubility : Solubility studies suggest that the compound is moderately soluble in organic solvents, which is common for chlorinated aromatic compounds.
Antimicrobial Activity
Research has shown that derivatives of dichlorobenzyl compounds often exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.21 | E. coli |
| Related Compound B | 0.35 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies reveal that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Case Study: In Vitro Evaluation
In a recent study, the compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results showed:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
- Mechanism of Action : The compound appears to inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis.
Toxicological Profile
While the biological activity is promising, understanding the toxicological implications is crucial. Preliminary toxicity assays indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity towards normal human cells. However, further studies are necessary to establish a comprehensive safety profile.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route generally includes:
- Formation of Dichlorobenzyl Ether : Reacting 3,5-dichloro-2-hydroxybenzyl chloride with 4-methylbenzyl alcohol.
- Amine Coupling : The resulting ether is then coupled with 2-butanamine under basic conditions.
- Purification : The product is purified using column chromatography.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : To determine molecular weight.
- Infrared Spectroscopy : To identify functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
